molecular formula C11H16N2 B1634252 3-(Piperidin-2-ylmethyl)pyridine CAS No. 13552-35-7

3-(Piperidin-2-ylmethyl)pyridine

Cat. No.: B1634252
CAS No.: 13552-35-7
M. Wt: 176.26 g/mol
InChI Key: GBSIKYSXVAMVFA-UHFFFAOYSA-N
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Description

“3-(Piperidin-2-ylmethyl)pyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It is a key scaffold in many naturally occurring biologically active compounds and naturally occurring substances such as alkaloids, enzymes, or polypeptides .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The use of ammonium formate and palladium on carbon enables an efficient reduction of pyridine N-oxides to piperidines .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Synthesis of Novel Compounds : The synthesis of piperidine derivatives, such as 3-(Pyrrolidin-1-yl)piperidine, involves novel methods that offer advantages for producing large quantities of these compounds, which are significant in medicinal chemistry (Smaliy et al., 2011).

  • Antitumor Activity : Certain bis-indole derivatives, incorporating pyridine or piperazine moieties, have demonstrated significant antitumor activity in human cell line screenings. These findings suggest the potential for developing new cancer therapies (Andreani et al., 2008).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition : Piperidine derivatives have been studied for their effectiveness in inhibiting the corrosion of iron, with research focusing on the adsorption behaviors and inhibition properties. This application is crucial for protecting industrial materials against corrosion (Kaya et al., 2016).

Chemical Sensing

  • Fluorescent Ratiometric Probes : A new 3,5-bisporphyrinylpyridine derivative has been developed as a fluorescent ratiometric probe for zinc ions, demonstrating the capability for selective metal ion sensing. This research contributes to the development of new molecular devices for chemical sensing (Moura et al., 2014).

Synthetic Methodology

  • Synthesis of Fused Bicyclic Piperidines : The creation of pyridyl-substituted fused bicyclic piperidines showcases innovative cores for medicinal chemistry, emphasizing the role of synthetic chemistry in developing new compounds with potential pharmaceutical applications (Zhou et al., 2015).

Mechanism of Action

While the mechanism of action for “3-(Piperidin-2-ylmethyl)pyridine” specifically is not mentioned in the papers retrieved, piperidine derivatives are known to have a wide variety of biological activities . They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

The safety data sheets of “3-(Piperidin-2-ylmethyl)pyridine” were not found in the papers retrieved .

Properties

IUPAC Name

3-(piperidin-2-ylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-7-13-11(5-1)8-10-4-3-6-12-9-10/h3-4,6,9,11,13H,1-2,5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBSIKYSXVAMVFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70929032
Record name 3-[(Piperidin-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13552-35-7
Record name Pyridine, 3-(1-piperidinylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013552357
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(Piperidin-2-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70929032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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